Methyl propyl methylphosphonate

Description

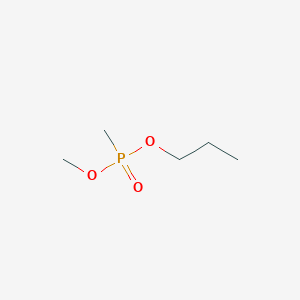

Structure

2D Structure

3D Structure

Properties

CAS No. |

683-25-0 |

|---|---|

Molecular Formula |

C5H13O3P |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C5H13O3P/c1-4-5-8-9(3,6)7-2/h4-5H2,1-3H3 |

InChI Key |

FSDOXZJLZNNBQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl Propyl Methylphosphonate

Established Synthetic Pathways for Alkyl Methylphosphonate (B1257008) Esters

The preparation of alkyl methylphosphonate esters, including methyl propyl methylphosphonate, traditionally relies on fundamental reactions in organophosphorus chemistry. These methods are well-documented and provide reliable access to a wide range of phosphonate (B1237965) derivatives.

Esterification Reactions of Methylphosphonic Acid

Direct esterification of methylphosphonic acid is a primary route to obtaining its corresponding esters. However, the inherent low reactivity of phosphonic acids towards direct esterification necessitates specific conditions or catalysts to achieve satisfactory yields. researchgate.net The process involves the reaction of methylphosphonic acid with an alcohol, in this case, propanol, to form the propyl ester, and subsequently with methanol (B129727) for the methyl ester, or a one-pot reaction with both alcohols. The reaction can be complicated by the formation of both mono- and diesters. nih.gov To overcome these challenges, methods utilizing microwave irradiation in the presence of ionic liquids like [bmim][BF4] have been developed to promote the monoesterification of alkylphosphonic acids with C2–C4 alcohols, achieving selectivities of 80–98%. researchgate.net Another approach involves the use of chlorinated silica (B1680970) gel, dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification, or O-alkylation to facilitate the reaction. nih.gov

Utilization of Phosphonyl Halide Intermediates in Phosphonate Synthesis

A common and highly effective method for synthesizing phosphonate esters is through the use of phosphonyl halide intermediates. This pathway typically involves the reaction of a methylphosphonic dihalide, such as methylphosphonic dichloride, with the desired alcohols in a stepwise manner. The high reactivity of the phosphorus-halogen bond allows for facile nucleophilic substitution by the alcohol. For the synthesis of this compound, methylphosphonic dichloride would first be reacted with propanol, followed by a reaction with methanol, often in the presence of a base to neutralize the hydrogen halide byproduct.

A related approach involves the use of methyl halogenated phosphonate monoesters. For instance, a simple preparation method for 3,3-dialkoxypropyl methylphosphonate involves reacting a methyl halogenated phosphonate monoester with a 3,3-dialkoxypropyl magnesium halide or zinc reagent. google.com This highlights the versatility of phosphonyl halide intermediates in creating a variety of phosphonate structures. The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, where a trialkyl phosphite (B83602) reacts with an alkyl halide. youtube.comresearchgate.net While not a direct synthesis of this compound from methylphosphonic acid, it is a fundamental method for creating the initial phosphonate ester backbone which can then be modified.

Advanced Strategies in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for preparing phosphonate esters, including those with specific stereochemical outcomes and the rapid generation of compound libraries.

Stereoselective Approaches to Methylphosphonate Esters

The phosphorus atom in this compound is a stereocenter, meaning that enantiomerically pure forms of the compound can exist. Stereoselective synthesis is crucial when the biological or material properties of the compound are dependent on its specific 3D structure. Research has demonstrated stereoselective syntheses of various phosphonate esters. For example, the condensation of α-keto-esters with the anions of α-phosphonato-esters has been shown to yield substituted maleic esters with high stereoselectivity. rsc.org While this specific example does not directly produce this compound, the principles of controlling stereochemistry at the phosphorus center are applicable. The synthesis of chirally pure R(P) methylphosphonate (MP) dinucleotides has been achieved for use in creating oligonucleotides with defined chirality, which demonstrates the ability to control stereochemistry in phosphonate synthesis. nih.gov

Solid-Phase Synthesis Techniques for Phosphonate Libraries

Solid-phase synthesis has revolutionized the creation of large libraries of compounds for screening purposes. This technique has been successfully applied to the synthesis of phosphonate and phosphoramidate (B1195095) libraries. acs.orgnih.govmdpi.com In this approach, a starting material is attached to a solid support, and reagents are added in a stepwise fashion to build the desired molecule. After each step, excess reagents and byproducts are simply washed away. This methodology allows for the rapid and efficient parallel synthesis of numerous phosphonate derivatives. For instance, a robust solid-phase protocol has been developed for synthesizing chimeric oligonucleotides containing O-methylphosphonate linkages by employing H-phosphonate chemistry. nih.govmdpi.com This technique could be adapted to generate a library of methylphosphonate esters with varying alkyl groups, including this compound, by using a diverse set of alcohols in the synthesis.

Derivatization Reactions and Functional Group Transformations of the this compound Moiety

Once synthesized, the this compound molecule can undergo various chemical transformations to create new derivatives with altered properties. These reactions can target the ester groups or the P-C bond.

One common derivatization is the hydrolysis of the ester groups to regenerate the phosphonic acid or to create a monoester. nih.gov This can be achieved under acidic or basic conditions. Transesterification is another useful reaction, where the methyl or propyl group is exchanged for a different alkyl or aryl group by reacting the phosphonate with another alcohol in the presence of a suitable catalyst.

Furthermore, derivatization can be performed for analytical purposes. For example, phosphonic acids are often converted to their methyl esters using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to enhance their detection and identification by gas chromatography-mass spectrometry (GC-MS). nih.govosti.gov While this compound is already an ester, this highlights the importance of derivatization in the analysis of related compounds. The phosphorus atom itself can also be a site for further reactions, although these are less common for phosphonates compared to phosphines. The interaction of the phosphonate group with metal ions is a key aspect of their function as chelating agents, which can be considered a form of derivatization. wikipedia.orgmdpi.com

Summary of Synthetic Data

| Synthetic Method | Key Reagents | Primary Product Type | Key Features |

| Esterification of Methylphosphonic Acid | Methylphosphonic acid, Alcohols (Propanol, Methanol) | Alkyl methylphosphonates | Requires catalysts or specific conditions like microwave irradiation to proceed efficiently. researchgate.netnih.gov |

| Phosphonyl Halide Intermediates | Methylphosphonic dihalide, Alcohols | Alkyl methylphosphonates | Highly reactive intermediates lead to facile synthesis. google.com |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Phosphonate esters | Fundamental C-P bond-forming reaction. youtube.comresearchgate.net |

| Stereoselective Synthesis | Chiral auxiliaries or catalysts | Enantiomerically enriched phosphonate esters | Allows for the synthesis of specific stereoisomers. rsc.orgnih.gov |

| Solid-Phase Synthesis | Solid support, H-phosphonate monomers | Libraries of phosphonates | Enables rapid synthesis of multiple derivatives. acs.orgnih.govmdpi.com |

Mechanistic Investigations of Methyl Propyl Methylphosphonate Reactivity

Hydrolytic Degradation Mechanisms of Methylphosphonate (B1257008) Esters

Hydrolysis, a chemical reaction involving the cleavage of bonds by water, is a primary degradation pathway for methylphosphonate esters. This process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic routes.

The acid-catalyzed hydrolysis of phosphonate (B1237965) esters like methyl propyl methylphosphonate is a widely applied transformation. nih.gov These reactions typically proceed under acidic conditions, often using mineral acids such as hydrochloric acid (HCl). nih.govnih.gov The hydrolysis of dialkyl phosphonates occurs in a consecutive, two-step manner. nih.gov First, one ester group is cleaved to form a phosphonic ester-acid intermediate, which is then hydrolyzed further to the final phosphonic acid product. nih.gov

Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Substituted α-Hydroxybenzylphosphonates Data sourced from a study on the hydrolysis of α-hydroxybenzylphosphonates, which serves as a model for phosphonate ester hydrolysis. nih.gov

| Substituent (R) | k1 (h⁻¹) - Step 1 | k2 (h⁻¹) - Step 2 |

|---|---|---|

| 4-MeO | 0.28 | 0.14 |

| 4-Me | 0.45 | 0.19 |

| H | 0.62 | 0.26 |

| 4-F | 0.89 | 0.39 |

| 4-Cl | 1.18 | 0.49 |

| 4-Br | 1.25 | 0.54 |

| 3-Cl | 1.75 | 0.77 |

| 3-NO₂ | 2.84 | 1.44 |

Base-catalyzed hydrolysis of phosphonate esters is also a common degradation pathway. nih.gov The reaction mechanism typically involves a bimolecular nucleophilic attack (BAC2) by a hydroxide (B78521) ion on the phosphorus center. epa.govyoutube.com This process is generally faster and more efficient than uncatalyzed hydrolysis. chemrxiv.org

Studies on aryl methylphosphonate esters have shown that their hydrolysis is specific-base-catalyzed. nih.gov The reactivity in these systems can be quantified using the Brønsted coefficient (βlg), which relates the reaction rate to the pKa of the leaving group. For the hydrolysis of uncomplexed aryl methylphosphonates, the βlg was found to be -0.69. nih.gov However, when these esters were coordinated to a dinuclear cobalt(III) complex, the βlg became significantly more negative (-1.12), indicating a greater sensitivity to the leaving group's nature and a change in the transition state. nih.gov The major factors influencing the rate of alkaline hydrolysis are the steric hindrance around the phosphorus center and the strength of the resulting acid. nih.gov For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate due to increased steric hindrance. nih.gov

Enzymes, particularly phosphonate esterases, can efficiently catalyze the hydrolysis of phosphonate esters under mild physiological conditions. nih.gov For example, a phosphonate esterase from calf intestine has been used to study the hydrolysis of 4-nitrophenyl phenylphosphonate. nih.gov The mechanism of enzymatic hydrolysis often involves a bifunctional catalytic process, where specific amino acid residues in the enzyme's active site act as general acids and bases to facilitate the reaction. youtube.com In the case of ribonucleases, which cleave phosphodiester bonds in RNA, two histidine residues in the active site play crucial roles as a base and an acid. youtube.com A nearby lysine (B10760008) residue helps to stabilize the negatively charged trigonal bipyramidal intermediate that forms during the reaction. youtube.com

Besides direct hydrolysis, bacteria have evolved complex pathways to cleave the stable carbon-phosphorus (C-P) bond in phosphonates. The C-P lyase pathway, found in bacteria like Escherichia coli, involves a multi-enzyme complex. smpdb.ca This pathway begins with the degradation of methylphosphonate by an ATP-driven complex, leading to a series of intermediates and ultimately cleaving the C-P bond to release methane (B114726) and phosphate (B84403). smpdb.ca

Oxidative Transformation Mechanisms

In addition to hydrolysis, methylphosphonate esters can be degraded through oxidative processes. These transformations can be initiated by light (photolysis) or catalyzed by solid surfaces, leading to the breakdown of the molecule into simpler, less toxic compounds.

The photolytic degradation of phosphonates occurs under ultraviolet (UV) radiation and is a significant environmental degradation pathway. aloki.hunih.gov The process is influenced by several environmental factors, most notably pH and the intensity of the UV light. aloki.hu Studies on the UV degradation of methylphosphonate (MPn) show that the reaction follows a first-order kinetic model. aloki.hu

The degradation rate is highly pH-dependent. Research indicates that the optimal pH for the UV degradation of MPn is around 10. aloki.hu At this pH, the degradation rate constant was found to be significantly higher than at neutral or acidic pH. aloki.hu The intensity of the UV source also plays a crucial positive role; a higher intensity lamp leads to a much faster degradation rate and a shorter half-life for the compound. aloki.hu The mechanism is believed to involve the formation of peroxy radicals, which are then converted to hydrogen peroxides. These peroxides ultimately decompose into hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the methyl groups in the phosphonate molecule, leading to the cleavage of the C-P bond. aloki.huresearchgate.net

Table 2: Kinetic Parameters for the UV Degradation of Methylphosphonate at Different pH Values This table illustrates the effect of pH on the degradation rate constant (k) and photolysis half-life (t₁/₂) of methylphosphonate under UV radiation. aloki.hu

| pH | Degradation Rate Constant, k (h⁻¹) | Photolysis Half-life, t₁/₂ (h) | Correlation Coefficient (R²) |

|---|---|---|---|

| 2 | 0.040 | 17.32 | ≥ 0.97 |

| 7 | 0.030 | 23.10 | ≥ 0.97 |

| 10 | 0.069 | 10.05 | ≥ 0.97 |

| 13 | 0.098 | 7.07 | ≥ 0.97 |

The oxidation of methylphosphonates can be significantly enhanced by heterogeneous catalysis on the surfaces of metal oxides. lehigh.edu Titanium dioxide (TiO₂) is a widely studied photocatalyst for the decomposition of organophosphorus compounds like dimethyl methylphosphonate (DMMP), a simulant for chemical warfare agents. nsf.gov When irradiated with UV light, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive oxygen species that can completely mineralize the organophosphonate into carbon dioxide, water, and phosphate. nsf.gov

The kinetics of such photocatalytic decomposition can often be described by the Langmuir-Hinshelwood model. nsf.gov This model assumes that the reaction takes place on the catalyst surface and that the rate depends on the concentration of the reactant adsorbed onto the surface. nsf.gov Similarly, bulk mixed metal oxides, such as iron vanadate (B1173111) (FeVO₄), have been shown to be effective catalysts for oxidation reactions. lehigh.edu In these systems, the catalytic active sites often reside in the outermost surface layer of the material, which may be an amorphous layer enriched in one of the metal oxides (e.g., VOx). lehigh.edu The mechanism can involve the catalyst's lattice oxygen, which oxidizes the substrate and is then replenished by gas-phase oxygen, a process known as the Mars-van Krevelen mechanism. lehigh.edu The efficiency of these catalytic systems can be dramatically improved, with studies showing that specifically designed TiO₂ structures can increase the decomposition rate by over 2000 times compared to standard catalysts. nsf.gov

Nucleophilic Substitution Reactions Involving this compound Derivatives

Nucleophilic substitution reactions are fundamental to the chemistry of organophosphorus compounds. These reactions involve a nucleophile attacking the electrophilic phosphorus center, leading to the displacement of a leaving group. ksu.edu.sabits-pilani.ac.in The mechanism of these reactions at a phosphoryl center can proceed either through a concerted, single transition state (SN2-like) or a stepwise pathway involving a pentacoordinate intermediate. sapub.org In a concerted mechanism, bond formation with the nucleophile and bond cleavage of the leaving group occur simultaneously. bits-pilani.ac.insapub.org

The reactivity of dialkyl methylphosphonates, such as derivatives of this compound, has been investigated to understand these substitution mechanisms. A key study focused on the rate of nucleophilic substitution of dialkyl methylphosphonates by methoxide (B1231860) and ethoxide. dtic.mil The reaction of dimethyl methylphosphonate (DMMP) with sodium ethoxide in ethanol (B145695) initially produces ethyl methyl methylphosphonate (EMMP), which then further reacts to yield diethyl methylphosphonate (DEMP). dtic.mil

The kinetics of the conversion of DMMP to EMMP with an excess of ethoxide were found to follow pseudo-first-order kinetics. However, the study revealed a higher-order dependency (approximately 2) on the alkoxide concentration at concentrations below 1.5 M. This observation initially suggested the potential involvement of a hexacoordinated phosphorus species in the reaction. dtic.mil Despite this, after considering the activity of the alkoxides, the researchers concluded that only one equivalent of the alkoxide is involved in the rate-determining step, negating the necessity to invoke a hexacoordinated intermediate in the reaction pathway. dtic.mil

Table 1: Kinetic Data for the Reaction of Dimethyl Methylphosphonate (DMMP) with Ethoxide

| Reactant | Nucleophile | Initial Product | Final Product | Kinetic Order |

| Dimethyl methylphosphonate (DMMP) | Ethoxide | Ethyl methyl methylphosphonate (EMMP) | Diethyl methylphosphonate (DEMP) | Pseudo-first-order with excess ethoxide |

The structure of the alkyl groups and the nature of the leaving group significantly influence the competition between substitution (SN2) and elimination (E2) reactions. nih.gov For SN2 reactions at a carbon center, increasing steric hindrance by replacing hydrogens with bulky alkyl groups raises the transition state energy, slowing the reaction rate. ksu.edu.sa

Thermal Decomposition Kinetics and Product Formation Pathways of Organomethylphosphonates

The thermal stability and decomposition pathways of organophosphonates are critical for understanding their environmental fate and for developing effective disposal methods. mdpi.com The C-P bond in phosphonates is chemically stable, requiring significant energy to cleave. mdpi.com

Computational studies on the thermal decomposition of organophosphorus compounds like glyphosate (B1671968) (GP) and its metabolite aminomethylphosphonic acid (AMPA) provide insight into the potential pathways for similar molecules. chemrxiv.org The lowest-energy decomposition pathway for glyphosate involves the simultaneous cleavage of the C-P bond and a proton transfer, leading to the formation of phosphorous acid and N-methylene-glycine. This initial step for GP requires an activation energy of 44.9 kcal/mol. chemrxiv.org The subsequent decomposition of N-methylene-glycine produces N-methyl-methanimine and carbon dioxide. chemrxiv.org For AMPA, the primary decomposition directly yields methanimine (B1209239) and phosphorous acid. chemrxiv.org

Experimental studies on the thermal decomposition of isopropyl methylphosphonofluoridate (GB), another organomethylphosphonate, show that the reactions are often autocatalytic, where acidic products catalyze further decomposition. dtic.mil The decomposition of GB involves multiple reactions, including an autocatalyzed bimolecular reaction and a reversible disproportionation reaction. dtic.mil

Table 2: Proposed Thermal Decomposition Products of Related Organophosphorus Compounds

| Initial Compound | Key Decomposition Products | Noted Pathway Characteristics |

| Glyphosate (GP) | N-methylene-glycine, Phosphorous acid | C-P bond cleavage with proton transfer |

| Aminomethylphosphonic acid (AMPA) | Methanimine, Phosphorous acid | Direct elimination of phosphorous acid |

| Isopropyl methylphosphonofluoridate | Propylene, Methylphosphonofluoridic acid | Autocatalytic, reversible reactions |

The decomposition of metal-organic frameworks containing phosphonate functionalities also shows that the process can lead to the formation of various carbon structures and metal oxides, depending on the conditions. researchgate.netrsc.org

Biotransformation Pathways and Biological Interactions

The biodegradation of phosphonates is a crucial environmental process, primarily carried out by microorganisms capable of cleaving the highly stable carbon-phosphorus (C-P) bond. mdpi.commsu.ru Bacteria have evolved several enzymatic pathways to metabolize these compounds and use them as a phosphorus source. tamu.edu

There are three major classes of enzymes known to break the C-P bond:

Phosphonatases (Phosphonate Hydrolases): These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase (PhnX), typically act on substrates with an electron-withdrawing group that facilitates the cleavage of the C-P bond. msu.rutamu.edu For example, the degradation of 2-aminoethylphosphonate (AEP) involves its conversion by an aminotransferase (PhnW) to phosphonoacetaldehyde, which is then hydrolyzed by PhnX to yield acetaldehyde (B116499) and inorganic phosphate. mdpi.comnih.gov

C-P Lyase Complex: This is a multi-enzyme system that can degrade a wide range of phosphonates, including those without an activating functional group, such as methylphosphonate. msu.rufrontiersin.org The pathway is encoded by the phn gene operon (phnC through phnP). The phnCDE genes encode a transport system to bring the phosphonate into the cell, while phnGHIJLM genes catalyze the complex C-P bond cleavage. nih.gov The PhnJ protein is a key catalytic component of this system. frontiersin.org

Oxidative Pathway: A less common route involves the oxidative cleavage of the C-P bond, for instance, in the degradation of AEP to glycine (B1666218) and phosphate via an (R)-1-hydroxy-2-aminoethylphosphonate intermediate. nih.gov

Aerobic bacteria that degrade methylphosphonates via the C-P lyase pathway have been identified as important players in marine carbon and phosphorus cycling, producing methane as a byproduct of this metabolism. nih.gov

Table 3: Key Enzymes in Microbial Phosphonate Degradation

| Enzyme/System | Gene(s) | Function | Example Pathway |

| 2-AEP:pyruvate (B1213749) aminotransferase | phnW | Converts 2-aminoethylphosphonate (AEP) to phosphonoacetaldehyde. nih.govfrontiersin.org | AEP Degradation |

| Phosphonoacetaldehyde hydrolase | phnX | Hydrolyzes phosphonoacetaldehyde to acetaldehyde and phosphate. msu.runih.gov | AEP Degradation |

| C-P Lyase Complex | phnGHIJLM | Catalyzes the cleavage of the C-P bond in a wide range of phosphonates. nih.gov | Methylphosphonate Degradation |

| Phosphonate ABC Transporter | phnCDE | Transports phosphonates across the cell membrane. nih.gov | General Phosphonate Uptake |

Interaction with Biological Macromolecules (e.g., enzymes)

Organophosphorus compounds are known for their potent interactions with biological macromolecules, particularly enzymes. researchgate.net The most well-documented interaction is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. oup.com These compounds act as anticholinesterase agents by phosphorylating a serine residue in the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of nerves. oup.com

Beyond direct inhibition, the biotransformation of organophosphorus compounds is largely mediated by phase-I metabolic enzymes, such as the cytochrome P450 (CYP) system. nih.govnih.gov These enzymes can either detoxify the compounds or, in some cases, activate them into more potent inhibitors. researchgate.netnih.gov Biotransformation reactions catalyzed by CYPs include:

Oxidative desulfuration: Conversion of a P=S (thion) group to a P=O (oxon) group, which often results in a more potent AChE inhibitor. researchgate.net

Hydroxylation: Addition of a hydroxyl group to alkyl substituents. researchgate.netnih.gov

O-dealkylation: Removal of an alkyl group from the phosphate ester. nih.gov

These metabolic processes can significantly alter the properties and biological activity of the parent compound. nih.govresearchgate.net The binding of the organophosphorus compound to proteins can also influence its distribution and persistence in tissues. researchgate.netnih.gov

Advanced Analytical Spectroscopies and Chromatographic Techniques for Methyl Propyl Methylphosphonate

High-Resolution Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of complex mixtures, and its coupling with selective detectors offers powerful capabilities for the study of specific methylphosphonates.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile organophosphorus compounds like methylphosphonates. When coupled with a phosphorus-specific detector like the Flame Photometric Detector (FPD), it provides excellent selectivity. The FPD is highly sensitive to phosphorus-containing compounds, making it a valuable tool for their determination in various matrices. dtic.milnih.gov For unequivocal identification, coupling GC with Mass Spectrometry (MS) is the gold standard. mdpi.com

In GC-MS analysis of a related compound, di-isopropyl methylphosphonate (B1257008) (DIMP), separation is typically achieved using a low-polarity capillary column. The electron ionization (EI) mass spectrum of DIMP provides a unique fragmentation pattern that allows for its positive identification. mdpi.com Key fragments include the base peak at m/z 97, which corresponds to the [CH₆PO₃]⁺ ion formed by the loss of both isopropyl groups. mdpi.com Another characteristic ion appears at m/z 79, resulting from the loss of a water molecule from the m/z 97 fragment. mdpi.com These fragments are distinctive for dialkyl methylphosphonates.

Table 1: GC-MS Parameters and Findings for a Structurally Related Compound (DIMP)

| Parameter | Value / Observation | Source |

|---|---|---|

| Column Type | TG-5 SilMS (low-polarity stationary phase) | mdpi.comnih.gov |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | mdpi.comnih.gov |

| Temperature Program | 60°C to 110°C | mdpi.comnih.gov |

| Retention Time (RT) | Approximately 8.5 minutes | mdpi.comnih.gov |

| Base Peak (m/z) | 97 ([CH₆PO₃]⁺) | mdpi.com |

| Other Characteristic Ions (m/z) | 79, 123 | mdpi.com |

| Limit of Detection (LOD) | 0.21 µg/mL | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.62 µg/mL | mdpi.comnih.gov |

This data pertains to the analysis of Di-isopropyl methylphosphonate (DIMP), a close structural analog of Methyl propyl methylphosphonate.

For the analysis of more polar degradation products of methylphosphonates, such as alkyl methylphosphonic acids (AMPAs), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govzldm.ru These hydrolysis products are often too polar and non-volatile for conventional GC analysis without derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating these highly polar analytes. nih.govresearchgate.net When combined with tandem mass spectrometry, typically using an electrospray ionization (ESI) source, the method achieves ultra-low detection limits. nih.govresearchgate.net This highly sensitive approach allows for the simultaneous separation and detection of various AMPAs in complex environmental samples. nih.gov The development of such methods is crucial for monitoring the persistence and fate of organophosphorus compounds.

Table 2: Detection Limits for Alkyl Methylphosphonic Acids using HILIC-MS/MS

| Analyte | Detection Limit (in sample extracts) | Source |

|---|---|---|

| Methylphosphonic acid | 200 pg/mL | nih.gov |

| Ethyl methylphosphonic acid | 70 pg/mL | nih.gov |

| i-Propyl methylphosphonic acid | 8 pg/mL | nih.gov |

| i-Butyl methylphosphonic acid | 8 pg/mL | nih.gov |

| Pinacolyl methylphosphonic acid | 5 pg/mL | nih.gov |

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For this compound, a combination of NMR, IR/Raman, and advanced mass spectrometry techniques provides a complete picture of its molecular structure and properties.

NMR spectroscopy is a powerful tool for determining the precise structure of organophosphorus compounds. Given that ³¹P has a natural abundance of 100%, ³¹P NMR is an invaluable technique for analyzing phosphonates. jeol.com The chemical shift in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom. For methylphosphonates, the ³¹P signal typically appears in a characteristic region of the spectrum. rsc.orgrsc.org For instance, the ³¹P NMR chemical shift for dimethyl methylphosphonate has been reported at δ 24.55 ppm. rsc.org

¹H NMR spectroscopy provides information about the proton environments in the molecule. The signals for the methyl and propyl groups attached to the phosphorus and oxygen atoms, respectively, will exhibit characteristic chemical shifts and splitting patterns due to coupling with the phosphorus atom (J-coupling). mdpi.comresearchgate.net For example, the protons of a methyl group directly attached to phosphorus (P-CH₃) would appear as a doublet. The analysis of these coupling constants in both ¹H and ¹³C NMR spectra, often simplified by decoupling techniques, allows for the unambiguous assignment of the molecular structure. jeol.com

Table 3: Representative NMR Data for Methylphosphonate Structures

| Nucleus | Feature | Typical Chemical Shift (δ) / Coupling | Compound Context | Source |

|---|---|---|---|---|

| ³¹P | Chemical Shift | ~24.5 ppm | Diphenyl methylphosphonate | rsc.org |

| ¹H | P-CH₃ | Doublet (due to P-H coupling) | Generic α-aminophosphonates | mdpi.com |

| ¹H | O-CH₃ | Doublet, ³J(H,P) = 11.4 Hz | Methyl paraoxon (related structure) | rsc.org |

| ¹³C | P-CH₃ | Doublet, J(C,P) = 144.3 Hz | Diphenyl methylphosphonate | rsc.org |

| ¹³C | C-O-P | Doublet, J(C,P) = 5-8 Hz | Various phosphonates | rsc.orgmdpi.com |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the P=O stretching vibration is expected in the IR spectrum. This band is a key characteristic of phosphonates. tandfonline.com Other important vibrational modes include the P-O-C and P-C stretches. For instance, the P-O-C (aliphatic) linkage is associated with a very strong band in the 973-1353 cm⁻¹ region. tandfonline.com These techniques are also valuable for studying how these molecules interact with surfaces, as changes in the vibrational frequencies can indicate chemisorption or other surface-related phenomena. tandfonline.commdpi.com

Table 4: Key Infrared (IR) Band Assignments for Related Phosphonates

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Context | Source |

|---|---|---|---|

| P=O stretch | 1150-1330 | Iron(III) complexes of phosphonates | tandfonline.com |

| P-O-C (aliphatic) stretch | 973-1353 | General organophosphorus compounds | tandfonline.com |

| P-O stretch (symmetric) | 743-785 | Iron(III) complexes of phosphonates | tandfonline.com |

| Si-OH (for surface studies) | ~950 | SiO₂ material for sensor development | mdpi.com |

Beyond its use as a detector for chromatography, mass spectrometry in advanced configurations offers deeper insights into the properties of ions. Ion Mobility Spectrometry (IMS) separates ions based on their size and shape as they drift through a gas under the influence of an electric field. mdpi.com It is a rapid and highly sensitive technique for detecting trace vapors of organophosphorus compounds. mdpi.commdpi.com

For the related compound DIMP, IMS analysis using an atmospheric pressure ionization source with ammonia doping reveals two distinct product ion peaks in the positive ion mode. mdpi.comnih.gov These correspond to the ammoniated monomer [M·NH₄]⁺ and the ammoniated dimer [M₂·NH₄]⁺. Each of these ions has a characteristic reduced ion mobility (K₀) value, which aids in its identification. mdpi.comnih.gov This technique provides an orthogonal dimension of separation to mass spectrometry, enhancing analytical confidence.

Table 5: Ion Mobility Spectrometry (IMS) Data for a Structurally Related Compound (DIMP)

| Ion Species | Reduced Ion Mobility (K₀) | Source |

|---|---|---|

| Monomer [M·NH₄]⁺ | 1.41 cm² V⁻¹ s⁻¹ | mdpi.comnih.gov |

| Dimer [M₂·NH₄]⁺ | 1.04 cm² V⁻¹ s⁻¹ | mdpi.comnih.gov |

| Positive Reactant Ions (RIP) | 2.31 cm² V⁻¹ s⁻¹ | mdpi.comnih.gov |

This data pertains to the analysis of Di-isopropyl methylphosphonate (DIMP), a close structural analog of this compound.

Electrochemical and Sensor-Based Detection Systems for Organophosphonates

Electrochemical and sensor-based systems offer rapid, sensitive, and often portable alternatives to traditional chromatographic methods for the detection of organophosphonates, including simulants like dimethyl methylphosphonate (DMMP). nih.govnih.gov These systems are frequently based on the principles of biocatalysis or specific material affinities.

A prominent approach involves the use of biosensors that monitor the activity of enzymes like acetylcholinesterase (AChE). nih.govmdpi.comresearchgate.net Organophosphonates are known inhibitors of AChE, and the degree of inhibition can be correlated to the analyte concentration. researchgate.netmdpi.com These biosensors typically immobilize AChE on an electrode surface. nih.govmdpi.com The enzymatic activity is measured electrochemically, and a decrease in the signal indicates the presence of an organophosphonate inhibitor. researchgate.net For enhanced sensitivity and stability, enzymes can be immobilized on various supports, including porous silica (B1680970) matrices created through sol-gel processes, which increase the surface area for enzyme attachment. nih.gov

Another class of electrochemical sensors utilizes the strong affinity of specific materials for the phosphate (B84403) group in organophosphonates. acs.org For instance, sensors using zirconia (ZrO₂) nanoparticles as selective sorbents have been developed. acs.org Organophosphonates bind strongly to the ZrO₂ nanoparticle surface, allowing for their accumulation and subsequent detection via techniques like stripping voltammetry. acs.org This method has demonstrated linearity over a range of concentrations with low detection limits. acs.org

Quartz Crystal Microbalance (QCM) sensors represent another effective platform. nih.govresearchgate.net These devices measure changes in frequency as mass is adsorbed onto the crystal's surface. researchgate.net The surface is coated with a material that selectively interacts with the target organophosphonate. researchgate.net Copolymers, such as those made from poly(3-methylthiophene) (P3MT) and polypyrrole (PPy), have been used as sensitive layers on QCM transducers, showing high sensitivity to DMMP at sub-ppm levels. researchgate.net Similarly, hybrid nanostructures, like manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO₂@NGO/PPy), have been employed as sensing materials, exhibiting good sensitivity and selectivity for DMMP. nih.govresearchgate.net

The table below summarizes the performance of various sensor-based systems for the detection of organophosphonates and their simulants.

| Sensor Type/Sensing Material | Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) |

| Zirconia (ZrO₂) Nanoparticles acs.org | Methyl parathion | Adsorption / Stripping Voltammetry | 5-100 ng/mL | 1-3 ng/mL |

| Acetylcholinesterase (AChE) Biosensor on Au electrodes mdpi.com | Diazinon, Profenofos | Enzyme Inhibition / Potentiometry | - | 10⁻⁷ mg/L |

| Cysteamine Capped Gold Nanoparticles (C-AuNPs) with AChE mdpi.com | Parathion ethyl | Enzyme Inhibition / Colorimetry | 11.6–92.8 ng·mL⁻¹ | 5.8 ng·mL⁻¹ |

| MnO₂@NGO/PPy on QCM nih.gov | Dimethyl methylphosphonate (DMMP) | Mass Adsorption / Frequency Change | - | - |

| P(3MT-co-PPy) on QCM researchgate.net | Dimethyl methylphosphonate (DMMP) | Mass Adsorption / Frequency Change | - | <1 ppm |

| SiO₂ Molecularly Imprinted Polymer on SAW sensor nih.gov | Dimethyl methylphosphonate (DMMP) | Mass Adsorption / Frequency Change | - | 80 ppb |

Isotopic Labeling and Tracing Techniques for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing invaluable information for the elucidation of reaction mechanisms. dbatu.ac.inwikipedia.org This method involves replacing one or more atoms in a reactant molecule with one of its isotopes. wikipedia.orgcreative-proteomics.com Since the labeled molecule is chemically similar to its unlabeled counterpart, it follows the same reaction pathway. creative-proteomics.com By determining the position of the isotopic label in the reaction products, the mechanistic route can be inferred. dbatu.ac.inwikipedia.org

Both stable and radioactive isotopes can be used as tracers. dbatu.ac.increative-proteomics.com The choice of isotope depends on the element of interest and the available analytical techniques. Common stable isotopes used in mechanistic studies include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). wikipedia.org Radioactive isotopes, or radionuclides, are also employed. creative-proteomics.com The presence and position of these isotopes are detected using various analytical methods.

Mass Spectrometry (MS) is used to detect the mass difference between labeled and unlabeled molecules or fragments, making it suitable for isotopes like ¹³C, ¹⁵N, and ¹⁸O. dbatu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy can distinguish between isotopes with different gyromagnetic ratios, such as ¹H and ²H, or detect the presence of NMR-active nuclei like ¹³C. dbatu.ac.inwikipedia.org Specific labeling of methyl groups has been particularly useful in extending the size limits for NMR studies of large molecules. ukisotope.com

Infrared (IR) Spectroscopy can detect differences in the vibrational modes of bonds containing different isotopes. For example, a carbon-deuterium (C-D) bond will have a different stretching frequency than a carbon-hydrogen (C-H) bond. dbatu.ac.in

Radioactive Detection Instruments , such as ionization chambers, are used to track radionuclides by measuring their decay. creative-proteomics.com

In the context of organophosphonate chemistry, isotopic labeling can be used to understand phosphorylation reactions, hydrolysis mechanisms, and rearrangements. For example, by labeling the oxygen atom in a water molecule with ¹⁸O, one could determine whether hydrolysis of a P-O-C linkage in this compound proceeds via cleavage of the P-O or O-C bond. The location of the ¹⁸O in the final products (either on the phosphorus-containing fragment or the alcohol) would reveal the bond that was broken. Similarly, labeling specific carbon atoms with ¹³C could help track the fate of the methyl or propyl groups during a reaction.

The table below lists common isotopes used in labeling studies and the primary techniques for their detection.

| Isotope | Type | Common Detection Technique(s) |

| ²H (Deuterium) | Stable | NMR, IR, Mass Spectrometry dbatu.ac.in |

| ¹³C | Stable | NMR, Mass Spectrometry dbatu.ac.inwikipedia.org |

| ¹⁵N | Stable | NMR, Mass Spectrometry wikipedia.org |

| ¹⁸O | Stable | Mass Spectrometry dbatu.ac.in |

| ³²P | Radioactive | Radiation Detectors |

| ³H (Tritium) | Radioactive | Radiation Detectors |

| ¹⁴C | Radioactive | Radiation Detectors |

Computational Chemistry and Theoretical Modeling of Methyl Propyl Methylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods have been widely applied to organophosphorus compounds to understand their fundamental chemical behavior.

Ab initio and DFT methods are instrumental in determining the stable conformations and geometric parameters of phosphonate (B1237965) esters. For instance, ab initio studies on monoanionic methyl methylphosphonate (B1257008) have detailed its molecular structure, dipole moment, and torsional barriers. rsc.org These calculations have revealed that phosphonate compounds with an -OCH₃ group tend to adopt an extended molecular backbone. rsc.org Similar computational approaches applied to methyl methoxymethyl phosphonate, an analogue with a different ether linkage, have demonstrated its high conformational flexibility, which allows it to be compatible with various DNA structures. nih.gov

For asymmetrically substituted phosphonates, DFT calculations can predict the preferred rotational isomers (rotamers) and the energy barriers between them. The potential energy surface of these molecules is explored by systematically rotating the bonds around the central phosphorus atom. These studies often employ basis sets like 6-31G* and higher to accurately describe the electronic environment of the phosphorus center. rsc.orgrsc.org The conformational analysis is crucial as the geometry of the molecule can significantly influence its reactivity and spectroscopic properties.

Table 1: Representative Theoretical Data for Phosphonate Esters

| Compound | Method/Basis Set | Calculated Property | Finding | Reference |

| Monoanionic methyl methylphosphonate | Ab initio/MP2/6-31G//6-31G | Molecular Structure | Prefers an extended molecular backbone. | rsc.org |

| Methyl methoxymethyl phosphonate anion | Ab initio/HF/3-21G* | Conformational Flexibility | High flexibility, compatible with A and B forms of DNA. | nih.gov |

| Diethyl trichloro-methyl phosphonate | DFT/B3LYP/6-311(d,p) | Reaction Regioselectivity | DFT calculations explain the high regioselectivity in reactions. |

This table is generated based on data from analogous compounds to infer the expected theoretical characterization of methyl propyl methylphosphonate.

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving phosphonates, such as hydrolysis. Theoretical studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, the transition states. The hydrolysis of phosphonate esters can proceed through different mechanisms, and computational analysis helps to distinguish between associative, dissociative, and concerted pathways. frontiersin.org

For example, the hydrolysis of dimethyl methylphosphonate (DMMP) in hot-compressed water has been studied, and pseudo-first-order Arrhenius parameters, including an activation energy of 90.17 ± 5.68 kJ/mol, have been determined experimentally, which can be corroborated by theoretical modeling. nih.gov DFT calculations can be used to model the transition state structures and calculate the activation energy barriers for such reactions. nih.gov This information is critical for understanding the reactivity and stability of these compounds under various conditions. Kinetic modeling based on these calculated parameters can then predict reaction rates.

Quantum chemical calculations are essential for the interpretation of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm molecular structures and assign spectral features.

For instance, the vibrational spectra of organophosphorus compounds can be assigned with the aid of DFT calculations. aip.org Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method have shown good agreement with experimental values for phosphonate compounds. ijcce.ac.irmdpi.com This predictive capability is invaluable for characterizing new compounds and for understanding how structural changes, such as the substitution of a methyl with a propyl group, affect the spectroscopic signatures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or surfaces. This approach is particularly useful for understanding phenomena that occur over longer timescales than can be practically studied with quantum chemical methods alone.

MD simulations can model the adsorption of phosphonate esters on various surfaces, which is relevant for applications in catalysis and environmental remediation. While specific MD studies on this compound are scarce, research on analogous compounds like DMMP provides a framework for understanding these interactions. These simulations can reveal the preferred binding orientations, adsorption energies, and the dynamics of the molecule on the surface. For example, studies on the interaction of phosphonates with metal oxide surfaces are crucial for developing materials for the decomposition of these compounds.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent environment and provide detailed information about the solvation shell structure, hydrogen bonding interactions, and the dynamics of the solute. frontiersin.orgnih.govresearchgate.net

The reactivity and conformational preferences of phosphonate esters can be altered by the polarity of the solvent. frontiersin.org For instance, the rate of solvolysis of phosphate (B84403) esters is highly dependent on the solvent, with reactions being significantly faster in more polar solvents like water compared to less polar alcohols. frontiersin.org MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study these solvent effects on reaction mechanisms and kinetics, providing a more complete picture of the compound's behavior in a realistic chemical environment.

Application of Machine Learning and Chemoinformatics in Organophosphonate Research

The fields of machine learning and chemoinformatics are increasingly being applied to organophosphonate research to accelerate the discovery and analysis of these compounds. These computational techniques are adept at identifying patterns and relationships within large chemical datasets, enabling the prediction of properties, activities, and potential risks associated with organophosphonates.

Machine learning models, for instance, are being developed to predict the biological activity and safety of organophosphorus compounds. arxiv.orgarxiv.org By training algorithms on existing data, researchers can create models that screen new or uncharacterized organophosphonates for desired properties or potential hazards. One approach involves using Recurrent Neural Networks (RNN) with an attention mechanism to sample the chemical space of organophosphorus molecules, facilitating the design of new compounds with specific characteristics. arxiv.orgresearchgate.net This method, rooted in fragment-based design, allows for the targeted generation of molecules with potentially improved safety profiles compared to existing substances like certain pesticides or chemical warfare agents. arxiv.orgarxiv.org

Chemoinformatics tools are instrumental in managing and analyzing the vast amount of data generated in organophosphonate research. This includes the development of in silico spectral databases to aid in the identification of organophosphorus compounds and their transformation products in various environments. nih.gov Such databases are crucial for non-targeted analysis and for understanding the environmental fate of these chemicals. nih.gov

Furthermore, machine learning algorithms are being employed to predict the severity of organophosphate poisoning by identifying the most significant predictive factors from patient data. nih.gov Techniques like XGBoost have shown high accuracy in these predictions. nih.gov In a broader context, computational approaches, including machine learning and network toxicology, are used to investigate the effects of organophosphate esters on biological systems, helping to prioritize them for risk management. nih.gov

Research Findings in Organophosphonate Machine Learning

Recent studies have highlighted the potential of machine learning in various aspects of organophosphonate research. Below is a table summarizing key findings.

| Research Area | Machine Learning Technique(s) | Key Findings | Reference(s) |

| Toxicity Prediction | Multiple Linear Regression, Artificial Intelligence (α-Fold) algorithms | Implicated aryl-organophosphate esters as significant disruptors of hemostatic balance by identifying key structural descriptors. | nih.gov |

| Severity of Poisoning | XGBoost, Support Vector Machine, Random Forest, K-Nearest Neighbors | Developed models that accurately predict the severity of organophosphate poisoning with high sensitivity and specificity. Key predictors identified were VBG-pH, white blood cell count, and plasma cholinesterase activity. | nih.gov |

| De Novo Design | Recurrent Neural Networks (RNN) with Attention Mechanism | Successfully generated novel organophosphorus molecules with desired properties (e.g., high drug-likeness scores) by learning from a database of existing compounds. | arxiv.orgarxiv.orgresearchgate.net |

| Environmental Screening | In Silico Spectral Databases | Enabled the identification of known and novel organophosphonates and their transformation products in indoor environments, highlighting the role of organophosphites as precursors. | nih.gov |

These examples demonstrate the growing integration of machine learning and chemoinformatics into the study of organophosphonates. By leveraging these computational tools, researchers can more efficiently design, identify, and assess the potential impacts of this diverse class of chemical compounds.

Advanced Applications and Materials Science Involving Methyl Propyl Methylphosphonate Moieties

Role as Chemical Precursors in Specialized Organic Synthesis (e.g., pharmaceuticals, agrochemicals)

Methyl propyl methylphosphonate (B1257008) and related phosphonates are significant as precursors in the synthesis of a variety of specialized organic molecules, including those with applications in pharmaceuticals and agrochemicals. The carbon-phosphorus (C-P) bond inherent in these compounds provides a stable structural motif that can mimic the transition states of enzymatic reactions or act as a stable substitute for phosphate (B84403) esters found in biological systems. researchgate.netresearchgate.net

In the realm of medicinal chemistry, phosphonate (B1237965) groups are incorporated into molecules to create analogues of amino acids, nucleotides, and other biologically relevant compounds. researchgate.net These phosphonate-containing molecules can act as inhibitors for enzymes that process phosphate- or carboxylate-containing substrates. researchgate.netresearchgate.net For example, phosphonate analogues of pyruvate (B1213749) are being investigated as environmentally benign herbicides. researchgate.net Acyclic nucleoside phosphonates (ANPs) like adefovir (B194249) and tenofovir, which are potent antiviral drugs, are synthesized using phosphonate precursors. researchgate.netnih.gov The synthesis of these complex molecules often involves the condensation of a heterocyclic base with a precursor that already contains the phosphonate moiety. nih.gov

The production of nerve agents like sarin (B92409) and soman (B1219632) also utilizes methylphosphonate derivatives. Dimethyl methylphosphonate (DMMP), a closely related compound, can be converted to methylphosphonic acid dichloride, a key intermediate in the synthesis of these chemical weapons. wikipedia.org Similarly, di-isopropyl methyl phosphonate (DIMP) is not only a byproduct in sarin synthesis but can also serve as a precursor for its production. mdpi.com

The versatility of phosphonates extends to their use in prodrug strategies. Due to the high polarity of the phosphonate group, which can limit bioavailability, it is often masked with groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). These protecting groups are designed to be cleaved in vivo, releasing the active phosphonate-containing drug. researchgate.netnih.gov

Table 1: Examples of Phosphonate-Containing End Products and Their Precursors

| End Product/Application Area | Precursor Type | Synthetic Strategy | Reference |

|---|---|---|---|

| Adefovir (Antiviral) | N-2-(Phosphonomethoxy)ethyl derivatives | Condensation with a purine (B94841) base | nih.gov |

| Tenofovir (Antiviral) | (R)-9-[(2-phosphonomethoxy)propyl]adenine | Condensation with a nucleobase and chiral building block | nih.gov |

| Herbicides | Phosphonate analogues of pyruvate | Mimicking Krebs cycle reaction enzymes | researchgate.net |

| Sarin/Soman (Nerve Agents) | Methylphosphonic acid dichloride | Reaction of DMMP with thionyl chloride | wikipedia.org |

Development of Functional Materials Incorporating Phosphonate Components (e.g., flame retardants, biocompatible surfaces)

The incorporation of phosphonate moieties, such as those derived from methyl propyl methylphosphonate, into polymers and other materials can impart a range of desirable properties, most notably flame retardancy and enhanced biocompatibility.

Flame Retardants: Dimethyl methylphosphonate (DMMP) is widely used as a flame retardant in various polymers, including polyurethane foams and unsaturated polyesters. wikipedia.orgacs.orggoyenchemical.com When added to these materials, DMMP can act in both the condensed and gaseous phases during combustion to suppress fire. acs.org For instance, the addition of DMMP to polyurethane foam increases the Limiting Oxygen Index (LOI), indicating a higher resistance to burning.

A novel approach involves loading DMMP into porous metal-organic frameworks (MOFs) like HKUST-1. These DMMP-infused MOFs, when embedded in unsaturated polyesters, have been shown to improve not only the flame retardancy but also the mechanical properties and processability of the resulting composite material. acs.org This synergistic effect is attributed to the controlled release of DMMP and the interaction between the phosphonate groups and the polymer matrix. acs.org

Biocompatible Surfaces: The surface properties of biomaterials are critical for their performance and integration within the body. The introduction of phosphonate groups onto the surface of polymers can significantly enhance their biocompatibility. researchgate.net This is because the phosphonate functionality can influence protein adsorption and cellular interactions. nih.gov

One strategy involves the chemical modification of existing polymer surfaces to introduce phosphonate groups. This method avoids the need to develop entirely new polymers and can be applied to a variety of materials. researchgate.net For example, modifying a polymer surface with phosphonate groups can lead to improved growth of human osteosarcoma cells on that surface. researchgate.net The creation of well-defined, homogenous surfaces with phosphonate functionalities can be achieved through techniques like chemical graft modification. nih.gov

Furthermore, mimicking the structure of cell membranes is another approach to creating biocompatible surfaces. Phosphorylcholine (PC), a major component of cell membranes, can be used to coat materials, leading to a significant reduction in protein and platelet adhesion. nih.gov While not a direct application of this compound, this highlights the broader utility of phosphorus-containing moieties in developing biocompatible materials.

Table 2: Functional Materials Incorporating Phosphonate Components

| Material Type | Phosphonate Component | Functionality | Mechanism/Key Finding | Reference |

|---|---|---|---|---|

| Polyurethane Foam | Dimethyl methylphosphonate (DMMP) | Flame Retardancy | Increases Limiting Oxygen Index (LOI) | |

| Unsaturated Polyesters | DMMP-loaded HKUST-1 MOF | Flame Retardancy, Mechanical Properties | Synergistic effect between MOF and DMMP | acs.org |

| Various Polymers | Surface-grafted phosphonates | Biocompatibility | Enhanced cell growth | researchgate.net |

Enzyme Inhibitor Design and Biochemical Pathway Probing Using Phosphonate Analogs

Phosphonates, due to their structural similarity to natural phosphates and carboxylates, serve as effective mimics and have been instrumental in the design of enzyme inhibitors and probes for biochemical pathways. researchgate.net The stable carbon-phosphorus bond makes them resistant to hydrolysis, a key advantage over their phosphate ester counterparts. researchgate.net

Enzyme Inhibitor Design: Phosphonate-based molecules are designed to target enzymes that recognize phosphate- or carboxylate-containing substrates. researchgate.netresearchgate.net By mimicking the substrate, these phosphonate analogs can bind to the active site of an enzyme and inhibit its activity. This strategy has been successfully employed in the development of various therapeutic agents.

For instance, bisphosphonates are a class of drugs that inhibit enzymes in the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis and cell proliferation. nih.gov Fluorescent bisphosphonate derivatives have been synthesized and shown to inhibit multiple enzymes in this pathway, demonstrating the potential for multi-target-directed drug design. nih.gov These inhibitors can serve as lead compounds for developing treatments for conditions like soft-tissue tumors and hypercholesterolemia. nih.gov

The design of these inhibitors is often guided by the structure of the target enzyme. By understanding the interactions between the natural substrate and the enzyme's active site, researchers can design phosphonate analogs that bind with high affinity and selectivity. nih.govresearchgate.net

The introduction of these analogs into living systems allows researchers to trace their metabolic fate and identify the enzymes that interact with them. This approach provides insights into the function and regulation of metabolic networks. researchgate.net The discovery of natural phosphonate products and their biosynthetic pathways has further expanded the toolbox for creating novel probes and inhibitors. illinois.edunih.gov

Table 3: Examples of Phosphonate Analogs as Enzyme Inhibitors

| Phosphonate Analog | Target Enzyme/Pathway | Application | Key Feature | Reference |

|---|---|---|---|---|

| Fluorescent bisphosphonates | Mevalonate pathway enzymes (MVK, PMK, MDD, FPPS) | Cancer, Hypercholesterolemia | Multi-target inhibition | nih.gov |

| Phosphinate analogs of 2-oxo acids | 2-oxo acid dehydrogenase complexes | Metabolic pathway probing | Selective inhibition | researchgate.net |

| 6,7 dideoxy-alpha-D-gluco-heptose 7-phosphonic acid | Bovine brain hexokinase I | Enzyme inhibition studies | Isosteric phosphonate analog of glucose 6-phosphate | bath.ac.uk |

Research into Phosphonates as Probes in Biological Systems (e.g., 31P NMR pH indicators)

Phosphonates have emerged as valuable probes in biological systems, particularly for non-invasive measurements using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the phosphorus nucleus is sensitive to its local chemical environment, including pH, which allows certain phosphonates to function as effective intracellular pH indicators. nih.govresearchgate.net

³¹P NMR pH Indicators: Methylphosphonate has been characterized as a ³¹P NMR pH indicator. researchgate.net Its pKa, the pH at which the acidic and basic forms are in equal concentration, is sensitive to factors such as temperature and ionic strength. researchgate.net This sensitivity allows for the determination of intracellular pH by measuring the chemical shift of the methylphosphonate signal. researchgate.net For instance, methylphosphonate has been used to measure pH in Ehrlich ascites tumor cells. researchgate.net

Another example is phenylphosphonate, which has been used as an internal reference for ³¹P NMR measurements of cytoplasmic pH in E. coli. nih.gov It readily diffuses into the cells, allowing for the measurement of pH changes during metabolic processes. nih.gov

The accuracy of pH determination using phosphonate probes can be influenced by the presence of cations like Mg²⁺. researchgate.net Researchers have also synthesized novel α-aminophosphonates with lower pKa values and greater sensitivity to pH changes compared to standard markers like inorganic phosphate or methylphosphonate. researchgate.net

Probing with ³¹P NMR: The unique properties of the ³¹P nucleus, including its 100% natural abundance and high gyromagnetic ratio, make ³¹P NMR a highly sensitive technique for studying phosphorus-containing compounds. mdpi.comoxinst.com The broad chemical shift range of ³¹P NMR allows for good separation and identification of different phosphorus environments. mdpi.com

Beyond pH measurements, phosphonates can be used as probes to study various biological processes. For example, boronate-based probes have been developed for the detection of reactive oxygen species like hydrogen peroxide in living systems. nih.govnih.gov These probes undergo a chemical reaction with the target molecule, leading to a change in their fluorescence properties, which can be detected by fluorescence microscopy. nih.govnih.gov

The ability to introduce phosphonate groups into molecules and track them using ³¹P NMR provides a powerful tool for investigating cellular metabolism, enzyme kinetics, and other fundamental biological processes. researchgate.netnih.gov

Table 4: Phosphonates as ³¹P NMR Probes

| Phosphonate Probe | Application | System Studied | Key Property/Finding | Reference |

|---|---|---|---|---|

| Methylphosphonate | pH indicator | Ehrlich ascites tumor cells | pKa sensitive to temperature and ionic strength | researchgate.net |

| Phenylphosphonate | pH indicator | E. coli | Diffuses into cells for internal pH measurement | nih.gov |

| α-Aminophosphonates | pH indicator | In vitro | Low pKa values and high sensitivity to pH changes | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.